![molecular formula C15H14NO5- B13874863 N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is a synthetic compound derived from the coumarin family Coumarins are a class of benzopyrones known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2-oxochromen-4-yl, a coumarin derivative.
Alkylation: The coumarin derivative is alkylated with 2-bromoethylamine under basic conditions to form the intermediate N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]amine.
Carbamoylation: The intermediate is then reacted with prop-2-enyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-oxo-2-oxochromen-4-yl derivatives.
Reduction: Formation of 7-hydroxy-2-hydroxychromen-4-yl derivatives.
Substitution: Formation of substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticoagulant and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in inflammatory and coagulation pathways.
Pathways Involved: It may inhibit enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxycoumarin: A simpler coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculetin: Another coumarin derivative with anti-inflammatory properties.
Uniqueness
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which may confer distinct biological activities compared to other coumarin derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C15H14NO5- |
|---|---|
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C15H15NO5/c1-2-6-16(15(19)20)7-5-10-8-14(18)21-13-9-11(17)3-4-12(10)13/h2-4,8-9,17H,1,5-7H2,(H,19,20)/p-1 |
Clave InChI |
APVGOTUEVAIBDJ-UHFFFAOYSA-M |
SMILES canónico |
C=CCN(CCC1=CC(=O)OC2=C1C=CC(=C2)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


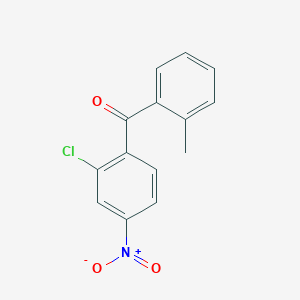


![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
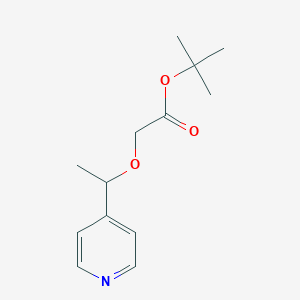
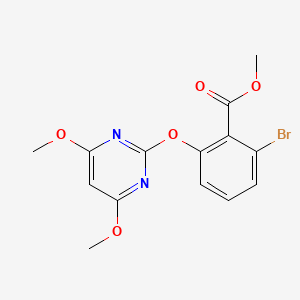
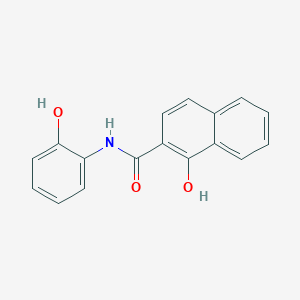

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
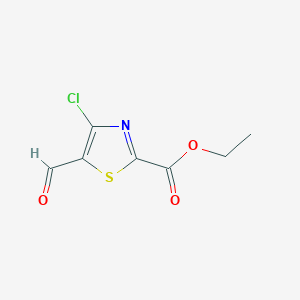


![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
